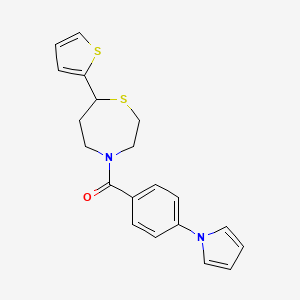

(4-(1H-pyrrol-1-yl)phenyl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone

Description

Properties

IUPAC Name |

(4-pyrrol-1-ylphenyl)-(7-thiophen-2-yl-1,4-thiazepan-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2OS2/c23-20(16-5-7-17(8-6-16)21-10-1-2-11-21)22-12-9-19(25-15-13-22)18-4-3-14-24-18/h1-8,10-11,14,19H,9,12-13,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTLVGWAPEAUOSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC=CS2)C(=O)C3=CC=C(C=C3)N4C=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with similar structures have been known to interact with various biological targets.

Mode of Action

It’s worth noting that similar compounds have been found to exhibit electrochemical properties. They can change their colors during charge insertion and extraction, which is a characteristic of electrochromic behavior.

Biological Activity

The compound (4-(1H-pyrrol-1-yl)phenyl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone is gaining attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological mechanisms, and applications based on recent research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrrole ring, a phenyl group, and a thiazepane ring. Its unique combination of functional groups contributes to its reactivity and potential therapeutic effects.

| Property | Value |

|---|---|

| IUPAC Name | (7-(thiophen-2-yl)-(4-(1H-pyrrol-1-yl)phenyl)methanone) |

| Molecular Formula | C22H22N2OS |

| Molecular Weight | 370.49 g/mol |

| CAS Number | 1797737-13-3 |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, often utilizing solvents like dimethylformamide (DMF) and catalysts such as palladium or copper complexes. The synthetic routes are optimized for high yield and purity, making it suitable for further biological testing.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. This interaction can modulate their activity, leading to diverse biological effects such as anti-cancer and antimicrobial properties.

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial activity against certain bacterial strains. For instance, studies have shown that derivatives of similar structures can inhibit the growth of bacteria such as Bacillus pumilus while promoting plant growth in dicotyledonous species .

Anticancer Potential

Preliminary studies suggest that the compound may have anticancer properties by inducing apoptosis in cancer cells. The specific pathways and molecular targets involved are still under investigation, but initial findings indicate a potential for development as an anti-cancer therapeutic agent.

Case Studies

Case Study 1: Antimicrobial Testing

In a study focused on the antimicrobial properties of related compounds, it was found that certain derivatives demonstrated significant inhibition against Bacillus pumilus. The results indicated a dose-dependent response, suggesting that structural modifications could enhance efficacy .

Case Study 2: Plant Growth Regulation

Another study explored the effects of similar thiazepane derivatives on plant growth. It was reported that these compounds could promote the growth of radish while inhibiting wheat growth. This dual action indicates potential applications in agriculture as growth regulators or herbicides .

Comparative Analysis

When compared to similar compounds, this compound stands out due to its specific combination of functional groups that confer unique reactivity and stability. This makes it particularly valuable in applications requiring precise control over chemical and physical properties.

| Compound | Biological Activity | Unique Features |

|---|---|---|

| This compound | Antimicrobial, Anticancer | Unique functional groups |

| Poly(4-(4-(1H-pyrrol-1-yl)phenyl)-4H-dithieno[3,2-b:2’,3’-d]pyrrole) | Limited data available | Different structural backbone |

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound’s structural uniqueness lies in its combination of a thiazepane core, thiophene substituent, and pyrrole-containing aryl group. Below is a comparative analysis with key analogs:

Table 1: Structural and Molecular Comparison

Key Observations :

- Molecular Weight : The target compound’s larger aryl group (pyrrole-phenyl vs. isoxazole or thiazole) increases its molecular weight compared to analogs in and .

- Heterocyclic Diversity : The thiophen-2-yl substituent on the thiazepane core is shared with ’s compound, while ’s analog features a phenyl group at position 7 and a sulfone modification.

Q & A

Q. What computational tools predict ADMET properties, and how do they compare to experimental data?

- Methodology : Use SwissADME or ADMETLab for in silico predictions of permeability and metabolic stability. Validate with in vitro assays (e.g., Caco-2 cell monolayers for absorption) .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s bioactivity across studies?

- Methodology : Standardize assay conditions (e.g., inoculum size, media pH) and validate with reference strains. Meta-analysis of dose-response curves identifies outliers due to assay sensitivity .

Q. Why do crystallographic studies report varying unit cell parameters for this compound?

- Methodology : Polymorphism or solvent inclusion during crystallization can alter unit cell dimensions. Repeat experiments under controlled humidity/temperature and use SC-XRD to confirm phase purity .

Experimental Design Considerations

Q. What controls are essential when evaluating the compound’s corrosion inhibition efficiency?

- Methodology : Include blank (untreated) and commercial inhibitor controls (e.g., benzotriazole) in electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization tests. Surface analysis (AFM/SEM) quantifies protective film formation .

Q. How to design a high-throughput pipeline for derivative synthesis and screening?

- Methodology : Use automated liquid handlers for parallel reactions (e.g., 96-well plates). Pair with HPLC-MS for rapid purity assessment and robotic plate readers for bioactivity screening .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.